3-Chloro-5-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone: is a chemical compound with the molecular formula C19H20ClFN2O . It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and piperazinomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like sodium hydroxide or potassium carbonate are employed to neutralize the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield. Quality control measures are also in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidation of the piperazinomethyl group can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the carbonyl group in the benzophenone moiety can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol, and temperatures ranging from 0°C to 50°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like water or acetic acid, and temperatures ranging from 20°C to 80°C.
Major Products Formed:
Substitution Reactions: Formation of substituted benzophenone derivatives.
Oxidation Reactions: Formation of oxidized piperazinomethyl derivatives.
Reduction Reactions: Formation of reduced benzophenone derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological targets
Industry:
Chemical Manufacturing: Utilized in the production of various chemical products.
Environmental Research: Studied for its potential impact on the environment and its degradation pathways
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazinomethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3-Chloro-5-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
- 3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
Comparison:
- Structural Differences: The position of the chloro, fluoro, and piperazinomethyl groups varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Properties: 3-Chloro-5-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which influences its reactivity and potential applications .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGVIZHPIQJIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643892 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-24-8 |
Source
|
Record name | Methanone, (3-chloro-5-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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